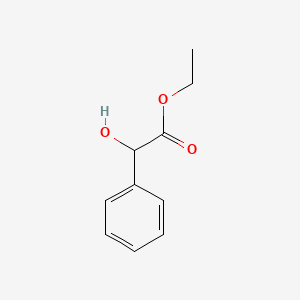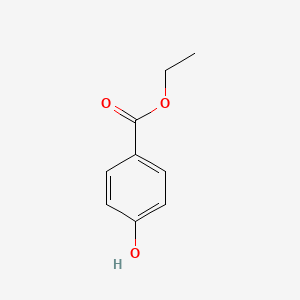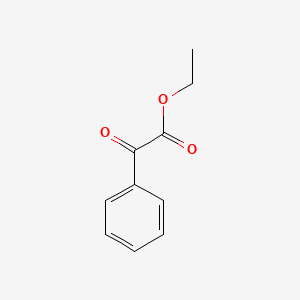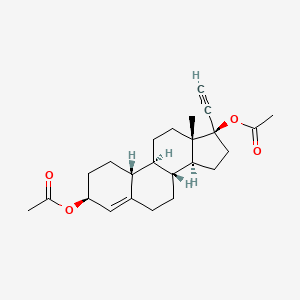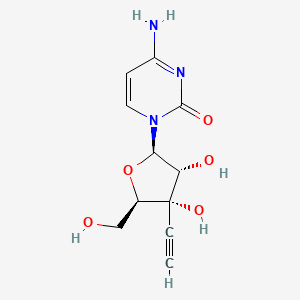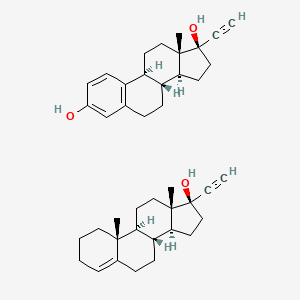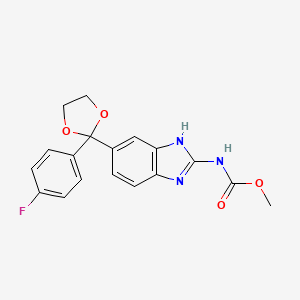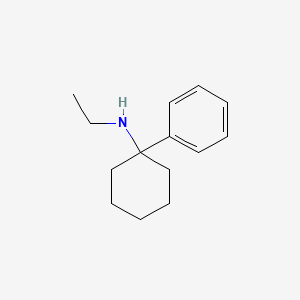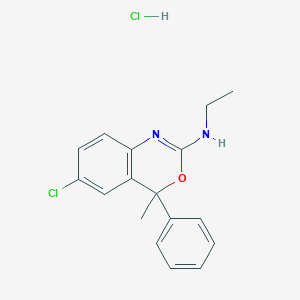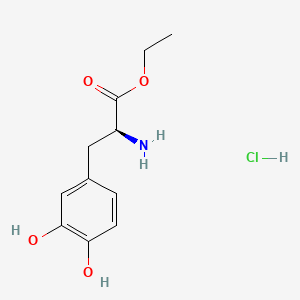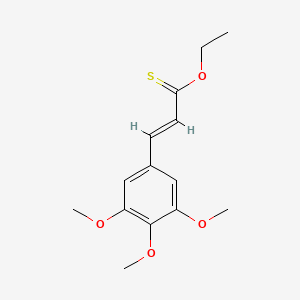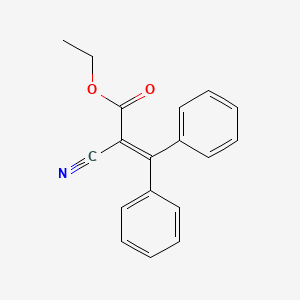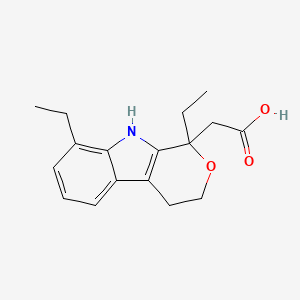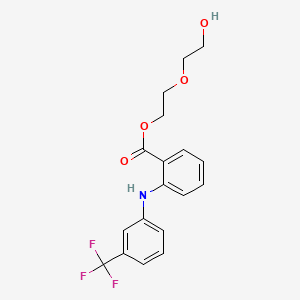![molecular formula C16H17N5O2 B1671768 3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol CAS No. 1198357-79-7](/img/structure/B1671768.png)
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol
説明
“3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol” is a chemical compound with the CAS Number: 1198357-79-7. Its molecular weight is 311.34 and its IUPAC name is 3-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol .
Synthesis Analysis
Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H17N5O2 . The InChI code for this compound is 1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Cancer Research and mTOR Inhibition
One significant application of compounds related to "3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol" is in the discovery and development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR). mTOR is a central regulator of cell growth, metabolism, and angiogenesis, making it an emerging target in cancer research. Through high throughput screening and optimization, researchers have identified compounds that selectively inhibit mTOR over phosphoinositide 3-kinase (PI3K), demonstrating potential for development as cancer therapeutics (Nowak et al., 2009).
Heterocyclic Synthesis and Chemical Diversity
The compound and its derivatives are also explored in the synthesis of novel heterocyclic compounds, contributing to chemical diversity with potential pharmacological applications. For instance, thioxopyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety have been synthesized, showcasing the compound's versatility in generating chemical libraries for further biological evaluation (Ho & Suen, 2013).
Molecular Docking and Antimicrobial Activity
Another research direction involves the design, synthesis, and biological evaluation of compounds for antimicrobial and anticancer activities. Molecular docking and in silico ADMET profile studies help in understanding the interaction of these compounds with biological targets, guiding the development of potent antimicrobials and anticancer agents. Pyrano[2,3-d]pyrimidine derivatives, for example, have shown good antimicrobial activity against various strains and explored cytotoxic potentialities against different cell lines, highlighting the compound's role in drug discovery processes (El-Sattar et al., 2021).
Antioxidant Potential and SAR Studies
Furthermore, the antioxidant potential of indole-based heterocycles derived from the compound has been investigated, indicating their effectiveness in inhibiting reactive oxygen species (ROS). Structural activity relationship (SAR) studies and molecular docking have been employed to identify promising candidates for further optimization as high-efficiency antioxidants (Aziz et al., 2021).
Tubulin Polymerization Inhibition
Additionally, indenopyrazoles synthesized from related compounds have demonstrated antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, a mechanism critical for cancer cell division and growth. This suggests the potential of these compounds in developing treatments for bone-related diseases and beyond (Minegishi et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNXSHJLDZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



